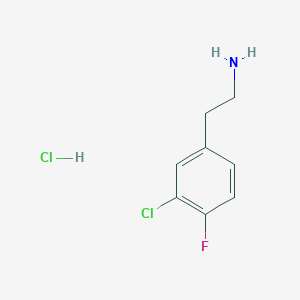
2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride
Cat. No. B2683859
Key on ui cas rn:
875305-53-6
M. Wt: 210.07
InChI Key: DHGFVDVHRKVNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07259183B2
Procedure details


4.37 g of 3-chloro-4-fluoro-phenylacetonitrile (25 mmol) were dissolved in 40 ml THF and cooled down to 0° C. under nitrogen. 132 ml of a 1M borane-THF complex solution in THF were then added dropwise over 30 min keeping the temperature between 0-5° C. After addition the reaction mixture was stirred at rt for additional 20 min, and refluxed for 21 h. The reaction mixture was then cooled down to 0° C. and treated between 2 and 5° C. with 30 ml methanol over a period of 45 min. After 1 h refluxing the reaction mixture was concentrated, the residue dissolved in DCM and the amine extracted twice with 1N aqueous HCl. The combined aqueous phases were then treated with concentrated NaOH to adjust the pH to 12, and then extracted twice with DCM. The combined organic phases were then washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo leading to 4.3 g colorless oil. This was dissolved in 125 ml diethylether, treated with 15 ml 2.6N HCl in diethylether, stirred at rt for additional 1 h, filtered and dried under high vacuo, leading to 3.93 g white solid (75%). MS (ISP) 174.1 (M+H)+.




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[F:8].CO>C1COCC1>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[F:8] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.37 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1F)CC#N
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at rt for additional 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
between 0-5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 21 h
|
|
Duration
|
21 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled down to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 1 h refluxing the reaction mixture
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in DCM
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the amine extracted twice with 1N aqueous HCl
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The combined aqueous phases were then treated with concentrated NaOH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were then washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This was dissolved in 125 ml diethylether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 15 ml 2.6N HCl in diethylether
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at rt for additional 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuo
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.ClC=1C=C(C=CC1F)CCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
